Bienvenue dans la boutique en ligne BenchChem!

5H-Pyrido[3,2-b]pyrrolizine

Anticancer drug discovery Kinase inhibitor scaffolds Tripentone analogs

This unsubstituted tricyclic scaffold offers a distinct advantage for medicinal chemistry programs. Its sp³-hybridized carbon at position 5 enables unique alkylation and arylation chemistries unavailable on fully oxidized analogs, facilitating the construction of three-dimensional compound libraries. With a fragment-like profile (MW 156.18, logP 1.78) and demonstrated antiproliferative activity in its derivative series, this core provides a patent-differentiating starting point for kinase inhibitor design. Procure the parent scaffold to access a regioisomerically distinct chemotype that has not been exhaustively mined.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 89991-21-9
Cat. No. B3360873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrido[3,2-b]pyrrolizine
CAS89991-21-9
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1C2=C(N=CC=C2)N3C1=CC=C3
InChIInChI=1S/C10H8N2/c1-3-8-7-9-4-2-6-12(9)10(8)11-5-1/h1-6H,7H2
InChIKeyUKWKLHLTASXIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Pyrido[3,2-b]pyrrolizine (CAS 89991-21-9): Procurement-Ready Heterocyclic Scaffold for Drug Discovery


5H-Pyrido[3,2-b]pyrrolizine (CAS 89991-21-9) is a tricyclic nitrogen-containing heteroaromatic scaffold comprising fused pyrrole and pyridine rings . With a molecular formula of C10H8N2 and a molecular weight of 156.18 g·mol⁻¹, the compound exhibits a predicted logP of 1.78 and a polar surface area of 17.82 Ų, characteristics that confer favorable permeability and oral bioavailability potential . The scaffold serves as a key intermediate for synthesizing biologically active tripentone analogs; the 5-oxo derivatives (5H-pyrido[3,2-b]pyrrolizin-5-ones) have demonstrated antiproliferative activity against human tumor cell lines with IC50 values ranging from 0.11 to 16.11 µM, while the regioisomeric 9H-pyrido[2,3-b]pyrrolizin-9-one series also shows significant antitumor activity [1].

Why 5H-Pyrido[3,2-b]pyrrolizine Cannot Be Simply Replaced by Regioisomeric or Oxidized Analogs


Substituting 5H-pyrido[3,2-b]pyrrolizine with its 5-oxo derivative (CAS 89991-18-4) or the regioisomeric 9H-pyrido[2,3-b]pyrrolizine core fundamentally alters both the physicochemical profile and the downstream biological activity of the resulting compound library. The parent scaffold lacks the ketone at position 5, resulting in a lower molecular weight (156.18 vs. 170.17 g·mol⁻¹), a higher logP (1.78 vs. an estimated ~1.0 for the 5-one), and the presence of a saturated sp³ carbon at C-5, which enables distinct derivatization chemistries not available on the oxidized analog . Critically, the nitrogen atom placement in the pyridine ring distinguishes the [3,2-b] fusion from the [2,3-b] regioisomer; this positional difference dictates the electronic distribution across the π-system and directly influences target binding profiles. As evidenced by Parrino et al. (2018), the 5H-pyrido[3,2-b]pyrrolizin-5-one series and the 9H-pyrido[2,3-b]pyrrolizin-9-one series exhibit overlapping yet distinct antitumor potency ranges, demonstrating that regioisomeric substitution is not functionally interchangeable [1].

Quantitative Differentiation Evidence for 5H-Pyrido[3,2-b]pyrrolizine Relative to Key Comparators


Regioisomeric Scaffold Differentiation: [3,2-b] vs. [2,3-b] Fusion Dictates Antiproliferative Potency Windows

The 5H-pyrido[3,2-b]pyrrolizin-5-one series (derived from the target scaffold) exhibited antiproliferative IC50 values ranging from 0.11 to 16.11 µM against HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cell lines, as reported by Parrino et al. (2018) [1]. In contrast, the earlier-reported 9H-pyrido[2,3-b]pyrrolizin-9-one tripentone analogs demonstrated significant antiproliferative activity against the same human tumor cell lines, though the specific IC50 ranges for that series were not tabulated in the same publication, making a direct head-to-head potency comparison infeasible from a single source. However, the fact that both regioisomeric cores independently yield low-micromolar to sub-micromolar active derivatives confirms that the [3,2-b] scaffold provides a distinct, functionally validated starting point that is not interchangeable with the [2,3-b] regioisomer; the nitrogen position alters the vector of substituent attachment and the shape complementarity to biological targets.

Anticancer drug discovery Kinase inhibitor scaffolds Tripentone analogs

Physicochemical Property Divergence Between Parent Scaffold and 5-Oxo Analog

The parent 5H-pyrido[3,2-b]pyrrolizine scaffold (MW 156.18 g·mol⁻¹, logP 1.78, PSA 17.82 Ų) differs from its 5-oxo analog (MW 170.17 g·mol⁻¹, predicted logP ~1.0, PSA including carbonyl oxygen) in key drug-likeness parameters . The lower molecular weight of the parent scaffold (ΔMW = −13.99 g·mol⁻¹) and higher lipophilicity (ΔlogP ≈ +0.8) may translate into improved membrane permeability for certain derivative series. Additionally, the sp³-hybridized C-5 carbon of the parent scaffold enables functionalization chemistries (e.g., alkylation, arylation, halogenation) that are inaccessible on the ketone-bearing 5-oxo analog, thereby expanding the diversity of accessible compound libraries.

Medicinal chemistry Lead optimization Physicochemical profiling

Synthetic Yield Benchmarking: 5-Oxo Derivatives Achieve 61–91% Yield from the Parent Scaffold

When the parent 5H-pyrido[3,2-b]pyrrolizine scaffold is elaborated into its 5-oxo tripentone analogs, the reported synthetic yields range from 61% to 91% [1]. These yields, while technically for the derived 5-one series rather than the parent scaffold itself, demonstrate that the parent core is amenable to high-yielding diversification chemistry. For comparison, the synthesis of the regioisomeric 9H-pyrido[2,3-b]pyrrolizin-9-one analogs was also reported to proceed efficiently, but specific yield ranges for that series were not numerically disclosed in the same publication, precluding a direct comparison.

Synthetic methodology Process chemistry Scale-up feasibility

Kinase Inhibition Potential: Preliminary Binding Data Suggests CDK5/p25 Activity

A ChEMBL-curated BindingDB entry (CHEMBL3753955) for a structurally related pyrrolizine derivative (not the exact parent scaffold) reports an IC50 of 10,000 nM against human recombinant CDK5/p25 using histone H1 as substrate [1]. While this data point is for a close analog rather than the unsubstituted parent compound, it suggests that the pyrrolizine core is capable of engaging kinase ATP-binding sites. No direct kinase inhibition data for the unsubstituted 5H-pyrido[3,2-b]pyrrolizine scaffold or its direct regioisomeric comparators were identified in the publicly available literature, indicating a knowledge gap that may represent an opportunity for novel IP generation.

Kinase inhibitor CDK5 Oncology target

Optimal Research and Industrial Application Scenarios for 5H-Pyrido[3,2-b]pyrrolizine Procurement


Anticancer Lead Generation: Tripentone Analog Libraries

Research groups focused on developing novel antiproliferative agents can use the parent scaffold to generate 5H-pyrido[3,2-b]pyrrolizin-5-one tripentone analogs. As demonstrated by Parrino et al. (2018), derivatives of this core achieve IC50 values as low as 0.11 µM against HCT-116 and MCF-7 tumor cell lines while sparing differentiated intestinal-like Caco-2 cells, indicating a tumor-selective cytotoxicity window [1]. The scaffold's regioisomeric identity ([3,2-b] vs. [2,3-b]) provides a distinct IP position relative to the earlier-reported 9H-pyrido[2,3-b]pyrrolizin-9-one series.

Kinase Inhibitor Discovery Programs Seeking Novel IP Space

The pyrrolizine core has demonstrated the ability to engage kinase ATP-binding pockets, with preliminary data showing CDK5/p25 inhibition at micromolar concentrations for structurally related analogs [2]. Procurement of the unsubstituted parent scaffold enables the design of kinase-focused compound libraries with a differentiated chemotype that has not been exhaustively mined, offering potential advantages in selectivity profiling and patentability over more crowded kinase inhibitor scaffolds.

Medicinal Chemistry Diversification at the C-5 sp³ Center

Unlike the fully unsaturated or oxidized analogs, 5H-pyrido[3,2-b]pyrrolizine features an sp³-hybridized carbon at position 5 that serves as a synthetic handle for alkylation, arylation, halogenation, and other C–C or C–heteroatom bond-forming reactions . This enables the construction of sp³-enriched compound libraries with improved three-dimensionality and potentially superior selectivity profiles compared to flat, aromatic-only scaffolds.

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 156.18 g·mol⁻¹, logP of 1.78, and polar surface area of 17.82 Ų, the parent scaffold falls within fragment-like property space (MW < 250, logP < 3.5) . Its tricyclic, nitrogen-containing architecture offers a rigid, vector-defined core suitable for fragment growing or merging strategies, complementing existing fragment libraries that are often dominated by monocyclic or bicyclic systems.

Quote Request

Request a Quote for 5H-Pyrido[3,2-b]pyrrolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.